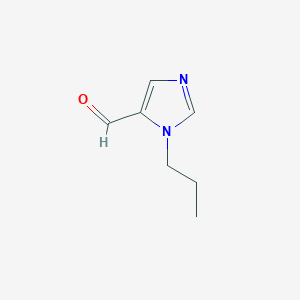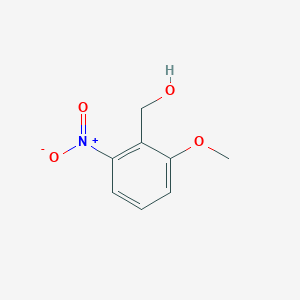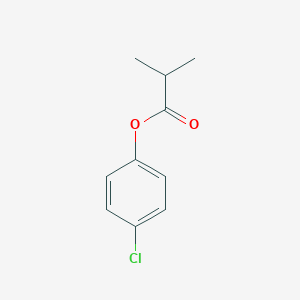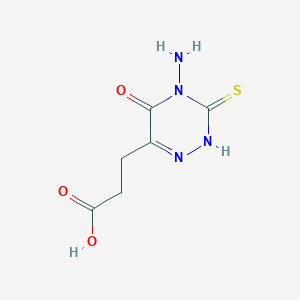
3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid” is a chemical compound with the empirical formula C6H8N4O3S. It has a molecular weight of 216.22 . This compound is in solid form .
Synthesis Analysis
The synthesis of compounds similar to “3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid” involves various chemical reactions such as alkylation, acylation, aroylation, elimination, substitution, acidic/basic hydrolysis, oxidation, cyclocondensation, cycloaddition, phosphorylation, and complexation reactions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI key UDRLQUBSFWAFSO-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid” include a one-pot reaction with selected aldehydes and chloroacetic acid .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Evaluation
- The compound shows potential in the synthesis of novel heterocycles with microbiological activity, exhibiting inhibitory action against gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).
2. Anticancer Activity
- Derivatives of this compound have been synthesized and screened for anticancer agents, demonstrating significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).
3. Anticonvulsant Properties
- Certain derivatives have shown prospective anticonvulsant agents, with one derivative demonstrating significant activity in maximal electroshock tests and another increasing seizure latency in a pentylenetetrazole screen (Ahuja & Siddiqui, 2014).
4. Antimicrobial Agents
- Fluorine-substituted derivatives bearing triazin-3-yl moieties have been synthesized, showing high antimicrobial activity, especially when containing both nitro and fluorine elements (Bawazir & Abdel-Rahman, 2018).
5. DNA Binding and Antiproliferative Activity
- Novel Pt(II)-complexes with derivatives of this compound have shown moderate cytotoxic activity on cancer cells and a marked ability to bind DNA sequences (Riccardi et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-amino-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3S/c7-10-5(13)3(1-2-4(11)12)8-9-6(10)14/h1-2,7H2,(H,9,14)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRLQUBSFWAFSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NNC(=S)N(C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361560 |
Source


|
| Record name | 3-(4-Amino-5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid | |
CAS RN |
84424-74-8 |
Source


|
| Record name | 3-(4-Amino-5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



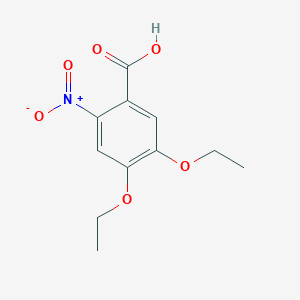

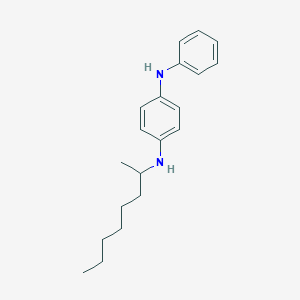
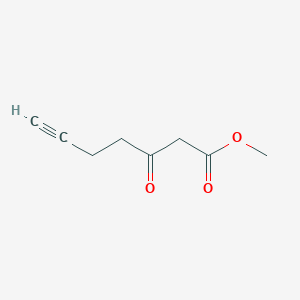
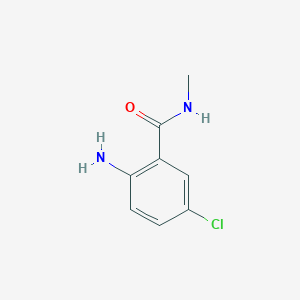
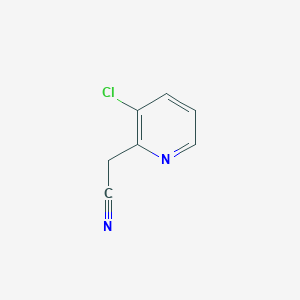
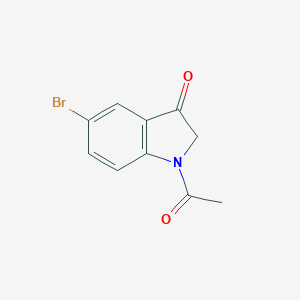
![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)
